2,6-Di-tert-butyl-4-nitrosophenol
Description
Structural Significance of Steric Hindrance in Phenolic Compounds
The defining feature of hindered phenols is the steric bulk provided by substituents ortho to the hydroxyl group. nih.gov In the case of 2,6-Di-tert-butyl-4-nitrosophenol (B81014), these are the two tert-butyl groups. This steric hindrance has several important consequences:
Modulation of Reactivity: The bulky groups physically obstruct the hydroxyl group, influencing its ability to participate in certain reactions. This can lead to selective reactivity at other positions on the aromatic ring.
Influence on Antioxidant Activity: While the hydroxyl group is the primary center for antioxidant activity in phenols, steric hindrance can fine-tune this property. It can prevent unwanted side reactions and enhance the lifetime of the resulting phenoxyl radical, making the compound a more effective radical scavenger. nih.gov
The presence of these bulky tert-butyl groups is a key determinant of the chemical personality of this compound.
Foundational Principles of Nitrosophenol Chemistry and Nomenclature
Nitrosophenols are aromatic compounds that contain both a hydroxyl (-OH) and a nitroso (-NO) group attached to a benzene (B151609) ring. The nomenclature of these compounds follows standard IUPAC rules, with the hydroxyl group typically taking precedence in numbering the ring positions. For instance, in 4-nitrosophenol, the nitroso group is at the para position relative to the hydroxyl group. nih.govnist.gov
A key aspect of nitrosophenol chemistry is the tautomerism they can exhibit. They can exist in equilibrium with their quinone monoxime isomers. This equilibrium is influenced by factors such as the solvent and the presence of other substituents on the ring. The nitroso group is also redox-active and can participate in various chemical transformations.
Current Research Landscape Pertaining to Hindered Nitrosophenols
Current research into hindered nitrosophenols like this compound is driven by their potential applications stemming from their unique combination of steric hindrance and the reactive nitroso group. These compounds are explored for their roles as:
Antioxidants and Stabilizers: The hindered phenolic backbone provides inherent antioxidant capabilities, making them candidates for stabilizing polymers, fuels, and lubricants against degradation. ontosight.ai
Synthetic Intermediates: The functional groups of hindered nitrosophenols can be chemically modified to synthesize more complex molecules. For example, this compound can be used to prepare 2,6-di-tert-butyl-4-aminophenol. prepchem.com
Probes in Biological Studies: The specific reactivity of the nitroso and phenol (B47542) groups can be exploited to study biological processes, particularly those involving oxidative stress. ontosight.ai
The ongoing investigation into these molecules continues to uncover new facets of their chemistry and expand their potential utility.
Chemical and Physical Properties of this compound
The distinct properties of this compound are a direct consequence of its molecular structure.
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₂ |
| Molecular Weight | 235.33 g/mol |
| Appearance | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
| CAS Number | 955-03-3 |
Data sourced from epa.gov
Synthesis of this compound
The synthesis of this compound typically involves the nitrosation of 2,6-di-tert-butylphenol (B90309). A common method involves dissolving 2,6-di-tert-butylphenol in a suitable solvent, such as ethanol (B145695), and then treating it with sulfuric acid and a solution of sodium nitrite (B80452) under a nitrogen atmosphere at room temperature. google.com The reaction is stirred to ensure completion, with reaction times typically ranging from 1.5 to 4.0 hours. google.com This process introduces the nitroso group at the para position, which is activated by the hydroxyl group and sterically accessible.
Key Applications and Research Findings
Research into this compound has highlighted its utility in several areas:
Antioxidant and Stabilizer: Due to its hindered phenol structure, this compound has been investigated for its ability to act as an antioxidant. ontosight.ai It can effectively scavenge free radicals, which is beneficial in preventing the degradation of materials like polymers and fuels. ontosight.ai
Chemical Synthesis: It serves as a valuable precursor in the synthesis of other organic compounds. A notable application is its use in the preparation of 2,6-di-tert-butyl-4-aminophenol through a reduction reaction. prepchem.comgoogle.com
Formation in Specific Environments: Interestingly, 2,6-Di-tert-butyl-4-nitrophenol (B147179), a related compound, has been identified as a contaminant in the enclosed atmosphere of submarines. It is formed from the nitration of 2,6-di-tert-butylphenol, an antioxidant additive in lubricating oils, as it passes through electrostatic precipitators used for air purification. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-ditert-butyl-4-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKPJOOVQELMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061350 | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-03-3, 15052-28-5 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 15052-28-5 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,6 Di Tert Butyl 4 Nitrosophenol
Precursor Compounds and Reactant Systems
The successful synthesis of 2,6-Di-tert-butyl-4-nitrosophenol (B81014) hinges on the selection of an appropriate starting material and a compatible nitrosating agent capable of reacting effectively despite significant steric hindrance.
Utilization of 2,6-Di-tert-butylphenol (B90309) as the Primary Starting Material
The principal precursor for this synthesis is 2,6-Di-tert-butylphenol. google.comwikipedia.org This colorless solid is an alkylated phenol (B47542) derivative produced industrially through the Friedel–Crafts alkylation of phenol with isobutene. wikipedia.org The reaction is catalyzed by an aluminium phenoxide, which selectively directs the bulky tert-butyl groups to the ortho positions relative to the hydroxyl group. wikipedia.org This specific substitution pattern is crucial as it leaves the para position (position 4) open for the subsequent nitrosation reaction while the bulky tert-butyl groups provide steric protection, influencing the reaction's regioselectivity. google.comwikipedia.org
Strategic Application of Nitrosating Reagents, including Sodium Nitrite (B80452) and Acid Catalysis
The introduction of the nitroso group (-NO) at the para-position of the phenol ring is accomplished using a nitrosating agent. A common and effective method involves the use of sodium nitrite (NaNO₂) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com In an acidic medium, sodium nitrite generates the highly reactive electrophile necessary for the substitution reaction.
Alternative nitrosating agents like tert-butyl nitrite (TBN) have also been explored for the nitrosation of phenols. nih.govrsc.org TBN is noted for its high chemoselectivity and solubility in various organic solvents, offering a different set of reaction conditions that can be advantageous in specific synthetic contexts. nih.govresearchgate.net
Detailed Reaction Pathways and Mechanistic Investigations
The conversion of 2,6-Di-tert-butylphenol to its 4-nitroso derivative is a classic example of an electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. masterorganicchemistry.comunacademy.com
Electrophilic Aromatic Substitution in Nitrosation Reactions
The reaction mechanism proceeds via electrophilic aromatic substitution. The hydroxyl group (-OH) on the phenol ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles. youtube.com
When using sodium nitrite and sulfuric acid, the acid protonates the nitrite ion to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the nitrosonium ion (NO⁺), which is the active electrophile. The electron-rich benzene (B151609) ring of 2,6-Di-tert-butylphenol then attacks the nitrosonium ion. Due to the steric hindrance from the two tert-butyl groups at the ortho positions, the attack occurs preferentially at the less hindered and electronically activated para position. This attack forms a carbocation intermediate, known as a sigma complex or arenium ion. Aromaticity is then restored by the loss of a proton from the para position, yielding the final product, this compound. masterorganicchemistry.comyoutube.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction parameters is critical for maximizing the yield and purity of the final product. Research has demonstrated that high yields can be achieved by carefully controlling stoichiometry, temperature, and reaction time. google.com
In a documented synthesis, 2,6-Di-tert-butylphenol is dissolved in 95% industrial alcohol under a nitrogen atmosphere. google.com Sulfuric acid is added, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite while maintaining the temperature. google.com The reaction progress is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com By implementing these controlled conditions, the reaction can achieve very high yields and purity. google.com
Table 1: Optimized Reaction Conditions for Nitrosation
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 2,6-Di-tert-butylphenol | google.com |
| Reagents | Sodium Nitrite, Sulfuric Acid | google.com |
| Solvent | 95% Industrial Alcohol | google.com |
| Temperature | ~20-35 °C | google.com |
| Reaction Time | 1.0 - 3.5 hours | google.com |
| Monitoring | TLC or HPLC | google.com |
| Reported Yield | 99.0% | google.com |
Advanced Purification and Isolation Techniques
Upon completion of the reaction, a series of purification and isolation steps are necessary to obtain this compound as a clean, solid product. The crude product, which precipitates from the reaction mixture, is first isolated through filtration. google.com
A straightforward and effective purification method involves washing the collected solid thoroughly with water. google.com This step removes any water-soluble impurities, such as inorganic salts formed during the reaction. After washing, the product is dried to remove residual water, yielding a yellow solid. google.com For related alkylated phenols, melt crystallization and recrystallization from alcohols are also effective purification techniques to remove isomeric impurities. google.comgoogle.com The filtrate, containing the reaction solvent (e.g., industrial alcohol), can be subjected to distillation under reduced pressure to recover the solvent for reuse, aligning with principles of green chemistry. google.com
Methodologies for Preventing Co-precipitation of Reaction By-products
A key strategy to prevent this co-precipitation involves carefully controlling the solvent environment. The reaction is often carried out in an ethanol-water solvent system. The solubility of sodium sulfate (B86663) is highly dependent on the composition of this mixture. Sodium sulfate is readily soluble in water but has very low solubility in pure ethanol (B145695). nrel.govinterchim.fr By adjusting the ethanol-to-water ratio, it is possible to maintain the sodium sulfate in the solution while the organic product, this compound, which is insoluble in the aqueous phase, precipitates.
One effective methodology involves the following steps:
Performing the nitrosation reaction in an ethanol medium. baronblakeslee.net
Upon completion of the reaction, water is added to the reaction mixture. This serves two purposes: it dissolves the sodium sulfate by-product and further decreases the solubility of the organic product, promoting its precipitation. baronblakeslee.net
The solid this compound is then isolated through filtration, leaving the dissolved sodium sulfate behind in the filtrate. baronblakeslee.net
The efficiency of this separation is contingent on the final solvent composition and temperature. Research into the solubility of sodium sulfate in various ethanol-water mixtures indicates that as the ethanol concentration increases, the solubility of sodium sulfate decreases significantly. nrel.govacs.org Therefore, a precise balance must be struck to ensure complete dissolution of the by-product without substantially increasing the solubility of the target compound.
Table 1: Solubility of Sodium Sulfate in Ethanol-Water Mixtures
| Ethanol Concentration (wt%) | Sodium Sulfate Solubility ( g/100 mL) | Temperature (°C) |
| 0 (Pure Water) | 4.76 | 0 |
| 0 (Pure Water) | 42.7 | 100 |
| ~79 | 0.002 | Not Specified |
| 100 (Pure Ethanol) | <0.01 | Not Specified |
This table compiles data from multiple sources to illustrate the trend in sodium sulfate solubility. nrel.govinterchim.fr
Other potential by-products in the nitrosation of 2,6-di-tert-butylphenol can include isomers or over-nitrosated products. However, the sterically hindered nature of the 2,6-di-tert-butylphenol starting material strongly directs the nitrosation to the para position, minimizing the formation of such organic by-products.
Strategic Selection and Recovery of Reaction Solvents
Strategic Selection of Ethanol:
Solubility Profile: Ethanol effectively dissolves the organic reactant, 2,6-di-tert-butylphenol, allowing for a homogeneous reaction medium at the start of the synthesis. baronblakeslee.net Conversely, the desired product, this compound, exhibits lower solubility in the final ethanol-water mixture, facilitating its precipitation and isolation. baronblakeslee.net
By-product Separation: As discussed previously, the use of ethanol in conjunction with water allows for the effective separation of the inorganic by-product, sodium sulfate.
Boiling Point: Ethanol has a relatively low boiling point (78 °C), which simplifies its removal from the final product and its recovery through distillation. libretexts.org
Cost and Availability: Ethanol is a widely available and relatively low-cost industrial solvent.
Safety Profile: Compared to other organic solvents, ethanol has a more favorable toxicity and handling profile. libretexts.org
Recovery of Reaction Solvents:
The recovery and recycling of the reaction solvent are paramount for the economic and environmental viability of the industrial-scale synthesis of this compound. The primary method for recovering ethanol from the filtrate after the product has been removed is underpressure distillation (vacuum distillation). baronblakeslee.net
The process typically involves the following steps:
After the solid product is filtered off, the filtrate, containing ethanol, water, and dissolved sodium sulfate, is collected. baronblakeslee.net
This filtrate is then subjected to distillation under reduced pressure. baronblakeslee.net
Advantages of Underpressure Distillation:
Lower Boiling Point: By reducing the pressure, the boiling point of ethanol is significantly lowered. This reduces the energy input required for distillation, leading to cost savings. ist.it
Prevents Degradation: Lower distillation temperatures minimize the risk of thermal degradation of any residual organic compounds in the filtrate.
Efficient Separation: It allows for an efficient separation of the volatile ethanol from the non-volatile sodium sulfate and water. baronblakeslee.net
Table 2: Comparison of Solvent Recovery Techniques
| Technique | Principle | Advantages for Ethanol Recovery | Disadvantages |
| Simple Distillation | Separation based on differences in boiling points at atmospheric pressure. ist.it | Simple setup. | Higher energy consumption; potential for thermal degradation. |
| Fractional Distillation | Separation of components with close boiling points through multiple vaporization-condensation cycles. ist.it | High purity of recovered solvent. | More complex and costly equipment. |
| Vacuum Distillation | Distillation at reduced pressure, lowering the boiling points of liquids. ist.itvenwiz.com | Lower energy costs; prevents degradation of heat-sensitive compounds; efficient for separating volatile solvents from non-volatile salts. ist.it | Requires vacuum pump and specialized glassware/equipment. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Comprehensive Structural Elucidation via High-Resolution Spectroscopic Techniques
Spectroscopy is a cornerstone in the characterization of 2,6-Di-tert-butyl-4-nitrosophenol (B81014), offering detailed insights into its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for defining the proton (¹H) and carbon (¹³C) environments within the molecule. The analysis by ¹H and ¹³C NMR is used to confirm the successful synthesis of the this compound intermediate. google.com Given the prevalence of the 2,6-di-tert-butyl-1,4-benzoquinone monoxime tautomer, the expected NMR signals correspond to this structure.
In ¹H NMR, distinct signals are anticipated for the chemically non-equivalent protons. The bulky tert-butyl groups would produce a sharp, intense singlet, while the protons on the quinone ring would appear as doublets. The hydroxyl proton of the oxime group would also be observable, though its chemical shift can be broad and concentration-dependent.
The ¹³C NMR spectrum provides complementary information, with separate resonances for the quaternary carbons of the tert-butyl groups, the methyl carbons within those groups, and the distinct carbons of the quinone ring, including the carbonyl carbon and the carbon atom bonded to the nitrogen of the oxime.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Di-tert-butyl-1,4-benzoquinone monoxime
| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Type | Assignment |
|---|---|---|---|
| ¹H | ~1.3 | Singlet | -C(CH₃)₃ |
| ¹H | 6.5-7.5 | Doublet | Ring Protons |
| ¹H | Variable | Broad Singlet | =N-OH |
| ¹³C | ~30 | Quaternary | -C(CH₃)₃ |
| ¹³C | ~35 | Primary | -C(CH₃)₃ |
| ¹³C | 120-150 | Tertiary | Ring Carbons (C-H) |
| ¹³C | ~155 | Quaternary | Ring Carbon (C-NOH) |
| ¹³C | ~185 | Quaternary | Carbonyl Carbon (C=O) |
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The analysis of this compound by FTIR reveals key vibrational frequencies that confirm its structure. google.com The observed spectra are consistent with the quinone monoxime tautomer.
Specific absorption bands are noted at 3321 cm⁻¹, which corresponds to the O-H stretching vibration of the oxime group. The stretching vibration of the C-O bond is observed at 1301 cm⁻¹. google.com Furthermore, the unsaturated C-H stretching of the ring is found at 3103 cm⁻¹, and a peak at 1557 cm⁻¹ is attributed to the skeletal vibration of the ring, confirming the presence of the cyclic structure. google.com
Table 2: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3321 | O-H Stretch | Oxime (-NOH) |
| 3103 | C-H Stretch | Unsaturated Ring C-H |
| 1600-1650 (Predicted) | C=O Stretch | Quinone Carbonyl |
| 1620-1680 (Predicted) | C=N Stretch | Oxime |
| 1557 | C=C Stretch | Ring Skeletal Vibration |
| 1301 | C-O Stretch | Phenolic C-O (from minor tautomer) or ring vibration |
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule. The conjugated system of the 2,6-di-tert-butyl-1,4-benzoquinone monoxime structure allows for the absorption of light in the UV-Vis region. This technique has been utilized to determine the dissociation constants of a series of hindered phenols, including this compound, by measuring changes in absorbance at different pH values. acs.org The chromophore, which is the part of the molecule responsible for its color, is the extended conjugated system of the quinone monoxime.
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₂₁NO₂), the expected exact mass would be approximately 235.1572 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation analysis would likely reveal the loss of characteristic fragments, such as a tert-butyl group ([M-57]⁺) or the nitroso group (-NO).
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a critical quality control tool in the synthesis of this compound. The technique is used to track the progress of the synthesis reaction and to ascertain the purity of the isolated product. google.com Reports from synthetic procedures indicate that the purity of the compound can be determined to be exceptionally high, often exceeding 99.7%, through HPLC analysis. google.com
A typical HPLC method for this type of compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Thin-Layer Chromatography (TLC) for Reaction Progress and Component Separation
Thin-Layer Chromatography (TLC) is a fundamental and highly effective analytical technique employed for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. In the context of this compound, TLC is indispensable for tracking the conversion of its precursor, 2,6-di-tert-butylphenol (B90309), during the nitrosation reaction. The significant difference in polarity between the starting phenol (B47542) and the resulting nitrosophenol product allows for their efficient separation on a TLC plate.
The synthesis of this compound typically involves the nitrosation of 2,6-di-tert-butylphenol. TLC provides a rapid, qualitative assessment of the reaction mixture, enabling chemists to determine the optimal reaction time and to check for the presence of the starting material, the desired product, and any potential side products.
The separation is generally carried out using a solid stationary phase, such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃), coated onto a glass or aluminum plate. tanta.edu.eg The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent, a single solvent or a mixture of solvents, moves up the plate by capillary action. As the eluent ascends, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.
The starting material, 2,6-di-tert-butylphenol, is a relatively nonpolar molecule. In contrast, the product, this compound, is more polar due to the introduction of the nitroso (-N=O) group. Consequently, the less polar 2,6-di-tert-butylphenol interacts less strongly with the polar silica gel stationary phase and travels further up the plate, resulting in a higher Retention Factor (Rf) value. The more polar this compound adsorbs more strongly to the stationary phase and moves a shorter distance, leading to a lower Rf value.
By spotting the reaction mixture alongside the pure starting material on the same TLC plate, one can visually track the disappearance of the starting material spot and the appearance of a new, lower-Rf product spot as the reaction proceeds.
Illustrative Research Findings
While specific Rf values can vary based on exact conditions (e.g., plate manufacturer, temperature, chamber saturation), the relative separation is consistent. The following table provides illustrative Rf values for 2,6-di-tert-butylphenol and this compound in common solvent systems used for separating phenolic compounds. These values are based on established chromatographic principles for compounds of similar polarity. For instance, studies on the separation of various nitrophenols have shown that solvent systems with varying polarity, such as mixtures of hexanes and ethyl acetate (B1210297) or diethyl ether, are effective. researchgate.net The polarity of the mobile phase is adjusted to achieve optimal separation, typically aiming for an Rf value of ~0.3-0.5 for the main product.
| Solvent System (Eluent) | System Polarity | Illustrative Rf of 2,6-di-tert-butylphenol | Illustrative Rf of this compound |
|---|---|---|---|
| Hexane / Ethyl Acetate (9:1) | Low | 0.65 | 0.30 |
| Hexane / Ethyl Acetate (4:1) | Medium | 0.80 | 0.55 |
| Dichloromethane | Medium | 0.85 | 0.60 |
| Toluene (B28343) / Diethyl Ether (9:1) | Low-Medium | 0.70 | 0.40 |
Visualization
After developing the TLC plate, the separated spots must be visualized. Since many organic compounds are colorless, various methods are employed:
UV Light: If the TLC plate contains a fluorescent indicator (e.g., F₂₅₄), compounds that absorb UV light will appear as dark spots under a UV lamp (typically at 254 nm). Both the phenol and nitrosophenol are UV-active.
Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as brown or yellow spots as the iodine reversibly adsorbs onto the spots.
Staining: Spraying the plate with a chemical stain can produce colored spots. For phenols, a ferric chloride (FeCl₃) spray is a common visualizing agent, which typically forms colored complexes with phenolic hydroxyl groups. semanticscholar.org Another general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with any compound that can be oxidized.
Through the careful selection of stationary and mobile phases and appropriate visualization techniques, TLC serves as a crucial, rapid, and cost-effective tool in the synthesis and purification of this compound.
Reactivity and Fundamental Reaction Mechanisms of 2,6 Di Tert Butyl 4 Nitrosophenol
Exploration of Tautomerism and Electronic Structure
A key feature of 4-nitrosophenols is their existence in a tautomeric equilibrium between the nitrosophenol and the quinone monoxime forms. This equilibrium is fundamental to understanding the electronic structure and reactivity of 2,6-di-tert-butyl-4-nitrosophenol (B81014).
Interplay between Nitrosophenol and Quinone Monoxime Tautomeric Forms
The two primary tautomeric forms of this compound are the nitrosophenol and the p-quinone monoxime. In the nitrosophenol form, the aromaticity of the benzene (B151609) ring is maintained. However, the quinone monoxime form, which possesses a quinonoid structure, is often favored. nih.govresearchgate.net The relative stability of these tautomers is a balance between the aromatic stabilization energy of the nitrosophenol form and the inherent stability of the oxime and quinonoid moieties in the alternate form. nih.gov
The quinone monoxime form is characterized by a carbon-nitrogen double bond within the ring and an oxime (=N-OH) group. While the nitrosophenol form benefits from the thermodynamic stability of the aromatic ring, the quinone monoxime form can be stabilized by factors such as the greater tendency of a dissociable proton to bind to the oxime function rather than the phenolic oxygen. researchgate.net Hückel model calculations suggest that while the aromatic nitrosophenol structure is inherently more stable in terms of π-electron binding energy, the quinonoid structure of the oxime tautomer retains a significant portion of this stabilization. researchgate.net This, combined with the proton's preference for the oxime, often leads to the quinone monoxime being the predominant tautomer. researchgate.net
Influence of Steric Hindrance from Tert-Butyl Groups on Tautomeric Equilibria
Furthermore, this steric hindrance has been shown to dictate the binding mode of the corresponding nitrophenoxide in metal complexes. For instance, in copper(II) and zinc(II) complexes, the sterically demanding tert-butyl groups prevent the typical coordination through the phenoxide oxygen. Instead, the ligand binds through the nitro group, adopting an unusual nitronato-quinone resonance form. cdnsciencepub.com This demonstrates how the steric bulk directly influences the electronic distribution and preferred conformation of the molecule.
Chemical Transformations of the Nitroso Functional Group
The nitroso group is a versatile functional group that can undergo both reduction and oxidation, leading to a variety of derivatives.
Reduction Pathways Leading to Aminophenol Derivatives
The nitroso group of this compound can be readily reduced to form the corresponding aminophenol, 2,6-di-tert-butyl-4-aminophenol. This transformation is a key step in the synthesis of this important antioxidant. researchgate.net
Several reduction methods have been reported. One common method involves the use of sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline solution. In a typical procedure, this compound is treated with a solution of sodium dithionite in water and sodium hydroxide (B78521), leading to the formation of 2,6-di-tert-butyl-4-aminophenol. nih.gov
| Reactant | Reagents | Product | Yield | Reference |
| This compound | Sodium dithionate, Sodium hydroxide, Water | 2,6-di-tert-butyl-4-aminophenol | Not specified | nih.gov |
| This compound | "V-Brite B", Sodium hydroxide, Ethanol (B145695) | 2,6-di-tert-butyl-4-aminophenol | Up to 99.0% (two-step) | wikipedia.org |
Oxidative Reactivity and Potential Products
While the reduction of the nitroso group is well-documented, specific information on the oxidative reactivity of this compound is less prevalent in the available literature. However, the oxidation of the closely related 2,6-di-tert-butyl-4-methylphenol has been studied, and can provide insights into potential oxidative pathways. Oxidation of 2,6-di-tert-butyl-4-methylphenol can lead to products such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone.
It is plausible that oxidation of this compound could lead to the corresponding 2,6-di-tert-butyl-4-nitrophenol (B147179). The formation of 2,6-di-tert-butyl-4-nitrophenol has been observed from the nitration of the antioxidant 2,6-di-tert-butylphenol (B90309), which is present in some industrial oils. byjus.comrsc.org
Substitution Reactivity on the Aromatic Ring System
The substitution pattern on the aromatic ring of this compound is heavily influenced by the directing effects of the existing substituents and the profound steric hindrance from the tert-butyl groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitroso group is a deactivating meta-director. However, in its quinone monoxime tautomeric form, the ring is no longer aromatic in the classical sense, which would significantly alter its substitution reactivity.
Given the strong activating nature of the hydroxyl group and the steric shielding of the ortho positions (2 and 6) by the tert-butyl groups, any potential electrophilic aromatic substitution would be expected to occur at the remaining unsubstituted positions (3 and 5). However, these positions are meta to the hydroxyl group. The directing influence in the nitrosophenol tautomer would be a competition between the activating hydroxyl group and the deactivating nitroso group. In the more prevalent quinone monoxime form, the reactivity would more closely resemble that of a conjugated diene.
Similarly, nucleophilic aromatic substitution on the unsubstituted positions of the ring is unlikely due to the electron-rich nature of the phenol (B47542) ring.
Coordination Chemistry and Metal Nitrosophenolato Complexes
Ligand Properties of 2,6-Di-tert-butyl-4-nitrosophenol (B81014)
The coordination behavior of this compound is significantly influenced by its electronic properties and, most notably, its steric profile. The presence of bulky tert-butyl groups at the 2 and 6 positions of the phenol (B47542) ring imposes considerable steric hindrance, which plays a crucial role in determining how the ligand binds to a metal center.
Binding Modes and Donor Atom Preferences (Phenolic Oxygen, Nitroso Nitrogen)
The 2,6-di-tert-butyl-4-nitrophenolate ligand possesses two potential donor sites for coordination to a metal ion: the phenolic oxygen and the nitroso group. The choice of binding mode is a delicate balance between electronic preferences and steric demands. nih.gov
In the absence of significant steric hindrance, as seen with the unsubstituted 4-nitrophenolate, coordination typically occurs through the phenolate (B1203915) oxygen. nih.gov However, the bulky 2,6-di-tert-butyl groups can prevent this mode of coordination. In such sterically crowded environments, the ligand can adopt an alternative binding mode, coordinating through the nitroso group. This results in a nitronato-quinone resonance form. nih.gov
This sterically enforced change in binding mode is a fascinating aspect of the coordination chemistry of this ligand. For instance, with a bulky metal fragment like [TptBuCuII]+ (where TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate), the 2,6-di-tert-butyl-4-nitrophenolate ligand binds through the nitro group in a κ² fashion, forming a five-coordinate complex. nih.gov In contrast, the less sterically demanding 4-nitrophenol (B140041) binds to the same copper fragment through the phenolate oxygen. nih.gov
With a related zinc complex, [TptBuZnII]+, the 2,6-di-tert-butyl-4-nitrophenolate ligand also coordinates through the nitro group, but in a κ¹ fashion, resulting in a four-coordinate complex. nih.gov This demonstrates that the specific metal ion also plays a role in determining the final coordination geometry.
It is worth noting that 2-nitrosophenol ligands, in general, can exist in tautomeric equilibrium with their o-benzoquinone monoxime form. encyclopedia.pubnih.gov Infrared spectroscopy has been a key tool in establishing that the o-benzoquinone monoxime structure is often the more favored tautomer for both the free ligands and their metal complexes. nih.gov
Steric Directivity in Ligand Coordination
The concept of steric directivity is central to understanding the coordination chemistry of this compound. nih.govcam.ac.uk The term "steric effects" refers to the influence of the spatial arrangement of atoms on the properties and reactivity of molecules. wikipedia.org In this case, the large tert-butyl groups act as "steric directors," effectively blocking the phenolic oxygen from coordinating to a bulky metal center and forcing the ligand to bind through the less sterically encumbered nitroso group. nih.gov
This steric clash between the tert-butyl groups on the ligand and those on the ancillary ligands of the metal center is the primary reason for the unusual nitronate binding mode. nih.gov Attempts to synthesize 2,6-di-tert-butyl-phenoxyl complexes with the bulky [TptBuZnII]+ or [TptBuCuI]2 fragments have been unsuccessful, further highlighting the significant steric barrier to phenoxide coordination. nih.gov The introduction of bulky substituents can significantly impact the coordination geometry, bond lengths, and bond angles of the resulting metal complex. numberanalytics.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of this compound and related ligands can be achieved through several routes, often involving the reaction of the free ligand with a suitable metal salt or precursor. mdpi.com
Formation of Metal-Nitrosophenolato Coordination Compounds
Metal-nitrosophenolato complexes are typically formed by reacting a 2-nitrosophenol derivative with a metal ion, most commonly copper(II). encyclopedia.pubmdpi.com These reactions can often be carried out under simple conditions, for example, by mixing the ligand in an organic solvent with an aqueous solution of a metal salt. The high thermodynamic stability of the resulting complexes, particularly with copper(II), can lead to quantitative formation within minutes. mdpi.com
An alternative synthetic strategy involves the in-situ generation of the nitrosophenol ligand in the presence of the metal ion. mdpi.com For instance, the Baudisch reaction allows for the introduction of a nitroso and a hydroxyl group onto an aromatic ring in the presence of a copper(II) salt. encyclopedia.pub
The stoichiometry of the resulting complexes can vary depending on the metal ion and the steric bulk of the ligand. While copper(II) often forms bi-ligated complexes, other metals like cobalt(III) or iron(II/III) can accommodate three nitrosophenol ligands, forming hexacoordinate octahedral complexes. nih.gov However, with larger substituents on the nitrosophenol, even these metals may form only bis-ligated complexes. nih.gov
Investigations of Transition Metal Complexes (e.g., Copper-Mediated Systems)
Copper(II) complexes of substituted 2-nitrosophenols, including those with tert-butyl groups, have been a subject of significant research. nih.gov The synthesis of bis(4,6-di-t-Bu-2-nitrosophenolato)copper(II) has been reported, and its spectroscopic and electrochemical properties have been investigated. nih.gov
A notable synthetic route to copper(II) complexes of 2,6-di-tert-butyl-4-nitrophenol (B147179) involves a protolytic ligand exchange reaction. For example, the treatment of a pre-existing copper complex, such as TptBuCuII-OCH2CF3, with one equivalent of 2,6-di-tert-butyl-4-nitrophenol in a suitable solvent like toluene (B28343) leads to a rapid color change and the formation of the desired complex, TptBuCuII(κ²-O₂NtBu₂C₆H₂O), with the concomitant release of 2,2,2-trifluoroethanol. nih.gov
Similarly, the corresponding zinc(II) complex, TptBuZnII(κ¹-O₂NtBu₂C₆H₂O), can be synthesized by reacting TptBuZnII-OTf with 2,6-di-tert-butyl-4-nitrophenol in the presence of a non-coordinating base like DBU (1,8-diazabicycloundec-7-ene). nih.gov
The characterization of these complexes relies on a combination of analytical techniques. Electron Spin Resonance (ESR) spectroscopy is particularly useful for paramagnetic Cu(II) complexes, providing information about the electronic environment of the copper center. nih.gov For instance, the ESR spectra of bis(alkyl-substituted-2-nitrosophenolato)copper(II) complexes typically show an axially symmetric g-tensor, indicating that the unpaired electron resides in the dx²-y² orbital. nih.gov UV-Vis spectroscopy is used to study the electronic transitions within the complexes, while cyclic voltammetry provides insights into their redox behavior. nih.gov
Structural Analysis of Metal-Nitrosophenolato Complexes
As previously discussed, the X-ray crystal structure of TptBuCuII(κ²-O₂NtBu₂C₆H₂O) confirms the five-coordinate geometry around the copper(II) ion and the bidentate (κ²) coordination of the nitronate ligand. nih.gov In contrast, the crystal structure of the analogous zinc complex, TptBuZnII(κ¹-O₂NtBu₂C₆H₂O), shows a distorted tetrahedral zinc(II) center with a monodentate (κ¹) nitronate ligand. nih.gov
The structural data for these complexes provides concrete evidence for the steric directivity exerted by the bulky 2,6-di-tert-butyl groups, forcing the ligand to adopt the less common nitronate binding mode. This contrasts with the typical phenolate coordination observed in less sterically encumbered systems. nih.gov
X-ray Crystallography for Elucidating Solid-State Structures
X-ray crystallography is an indispensable technique for obtaining a definitive three-dimensional molecular structure of a compound from a crystal. nih.gov The process involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction patterns to calculate an electron density map, from which the precise arrangement of atoms, bond lengths, and bond angles can be determined. nih.gov
For metal complexes of sterically hindered phenols, crystallography provides critical insights into the coordination mode. In a study of the closely related 2,6-di-tert-butyl-4-nitrophenoxide ligand, X-ray diffraction analysis revealed that the steric bulk of the tert-butyl groups prevents coordination via the phenolic oxygen. Instead, the ligand binds to a copper(II) center in a κ² fashion through the two oxygen atoms of the nitro group, forming a five-coordinate, square pyramidal geometry. nih.gov The same ligand coordinates to a zinc(II) center in a κ¹ mode through one of the nitro's oxygen atoms, resulting in a distorted tetrahedral geometry. nih.gov The bond lengths within the coordinated ligand in the copper complex are consistent with a nitronato-quinone resonance form. nih.gov
The table below summarizes crystallographic data for a representative zinc complex containing a related sterically hindered salicylaldehyde (B1680747) imine ligand, illustrating the type of structural data obtained from such analyses.
| Parameter | Value |
| Formula | [Zn(C₁₈H₂₈NO)₂]·CH₂Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6653 (17) |
| b (Å) | 14.6674 (18) |
| c (Å) | 19.663 (2) |
| β (°) | 104.807 (2) |
| V (ų) | 3810.4 (8) |
| Z | 4 |
| Data sourced from a study on a bis{2,4-di-tert-butyl-6-[(isopropylimino)methyl]phenolato}zinc complex. nih.gov |
Spectroscopic Signatures of Coordinated this compound Ligands
The coordination of the this compound ligand to a metal center induces characteristic changes in its spectroscopic properties. These signatures are vital for characterizing the resulting complexes in solution and solid states.
Infrared (IR) Spectroscopy: In metal-nitrosophenolato complexes, the stretching frequency of the nitroso group (N=O) in the IR spectrum is a key diagnostic feature. The position of this band can provide information about the coordination mode of the ligand. For example, in copper(II) bis(4-methyl-2-nitrosophenolato), IR bands observed around 1595 cm⁻¹, 1421 cm⁻¹, 1379 cm⁻¹, and 1227 cm⁻¹ are attributed to the N=O group. nih.gov Changes in these frequencies upon coordination can indicate the involvement of the nitroso group in bonding with the metal.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those with Cu(II) (a d⁹ ion), EPR spectroscopy is a powerful tool. mdpi.com The EPR spectrum provides information about the electronic structure and the environment of the unpaired electron. mdpi.com For instance, the X-band EPR spectrum of a related copper(II) complex with 4-nitrophenoxide showed rhombic g values (g_z = 2.0021, g_y = 2.145, and g_x = 2.320), with the g_z value being close to the free-electron g value, indicating a d_z² ground state. nih.gov In typical axially elongated copper(II) complexes, the spectrum is characterized by g_|| and g_⊥ values, and the hyperfine splitting caused by the copper nucleus (I = 3/2) often provides further structural details. ethz.ch
UV-Visible Spectroscopy: These complexes are often highly colored, exhibiting strong absorptions in the visible region. nih.gov These absorptions typically arise from d-d transitions of the metal ion or from charge-transfer transitions between the metal and the ligand or within the ligand itself. Upon coordination of 2,6-di-tert-butyl-4-nitrophenol to a Cu(II) center, a distinct color change from red-orange to dark blue-green is observed, signaling the formation of the complex and a change in the electronic environment. nih.gov
Reactivity and Catalytic Potential of Related Metal-Nitrosophenolato Systems
The unique electronic and steric properties of metal complexes derived from this compound and its analogues endow them with interesting reactivity and catalytic potential.
Mechanistic Studies of Electron and Hydrogen Atom Transfer Processes
The reactivity of these complexes often involves electron transfer (ET) or hydrogen atom transfer (HAT) processes. These fundamental steps are central to many catalytic cycles.
Hydrogen Atom Transfer (HAT): HAT is a concerted movement of a proton and an electron. nsf.gov A copper(II) complex of the related 2,6-di-tert-butyl-4-nitrophenoxide has been shown to react with the hydroxylamine (B1172632) TEMPO-H by abstracting a hydrogen atom. nih.gov This demonstrates that the metal-ligand ensemble can act as a potent HAT agent. The reactivity in such systems can be influenced by factors like the spin state of the complex. For dicopper oxo nitrosyl complexes, it has been shown that the HAT reaction proceeds preferentially from a higher-energy S = 1/2 spin state, even if a lower-energy S = 3/2 state is more populated, a phenomenon known as two-state reactivity. nsf.gov
Proton-Coupled Electron Transfer (PCET): In reactions involving both a proton and an electron, the mechanism can be a concerted PCET or a stepwise process. Studies on copper(II) nitrite (B80452) complexes reacting with phenols like 2,4-di-tert-butylphenol (B135424) have invoked PCET pathways. nih.gov The reaction can lead to the formation of a phenoxyl radical and a [LCuHNO₂] species, demonstrating the ability of the copper center to facilitate the coupled transfer. nih.gov
Electron Transfer (ET): Intramolecular electron transfer between a metal center and a redox-active ligand like nitrosophenol is a key process. osti.govuwa.edu.au The mechanism of ET between metal complexes can be classified as inner-sphere, where a bridging ligand connects the two metal centers, or outer-sphere, where the coordination spheres of the reactants remain intact. researchgate.net The redox properties of nitrosyl complexes can be tuned by the ligand environment, with some exhibiting reversible redox processes that are attractive for catalytic applications. numberanalytics.com
Explorations of Catalytic Applications in Organic Transformations
Metal-phenolate and related complexes are versatile catalysts for a wide array of organic reactions. researchgate.netresearchgate.net Their activity stems from the ability of the metal center to cycle through different oxidation states and the tunability of the ligand framework.
Oxidation Reactions: Manganese-nitrosonaphtholato complexes have been successfully used as catalysts for the epoxidation of alkenes using molecular oxygen as the oxidant under mild conditions. nih.gov The same system has also been applied to the oxidative aryl-aryl coupling of phenols. nih.gov Other metal-phenolate systems have demonstrated catalytic activity for the oxidation of sulfides and alcohols. researchgate.net
Carbon Dioxide Reduction: Cobalt bis(nitrosophenolato) complexes have been employed as homogeneous co-catalysts in the electrochemical reduction of carbon dioxide to methanol (B129727). nih.gov The complex facilitates the binding of CO₂, making it available for reduction at a heterogeneous catalyst surface. nih.gov
Other Transformations: The catalytic utility of metal-phenolate systems extends to hydroamination reactions, nitroaldol reactions, and cycloadditions. nih.govresearchgate.net For example, copper(II) bis(nitrosophenolato) complexes can act as useful intermediates in [4+2] cycloaddition reactions with alkynes to generate novel heterocyclic products. nih.gov The development of new catalytic processes using metal-based catalysts, including those with phenolate-type ligands, remains an active area of research. researchgate.net
Theoretical and Computational Studies of 2,6 Di Tert Butyl 4 Nitrosophenol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can be broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a popular computational tool for investigating the electronic structure and geometry of molecules. This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are computationally less expensive than many ab initio methods, making them suitable for larger molecular systems.
For phenolic compounds with bulky substituents, such as derivatives of 2,6-di-tert-butylphenol (B90309), DFT methods like B3LYP are frequently employed to determine their optimized geometries. unibo.it For instance, in a study on 2,6-dimethyl-4-nitrophenol, a structurally related compound, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were used to calculate the geometrical parameters. epa.gov Such calculations help in understanding the influence of the bulky tert-butyl groups and the nitroso group on the planarity of the phenol (B47542) ring and the bond lengths and angles.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also crucial parameters obtained from DFT calculations. These orbitals are key to understanding the chemical reactivity and the electronic transitions of the molecule. For example, in a computational study of 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO and LUMO energies were calculated to be -8.544 eV and 0.430 eV, respectively, using the PM6 method. bsu.by The energy gap between HOMO and LUMO provides an indication of the molecule's stability and its tendency to undergo chemical reactions.
A representative table of DFT-calculated electronic properties for a related nitrophenol derivative is shown below.
| Property | Value | Method | Compound |
| HOMO Energy | -8.544 eV | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
| LUMO Energy | 0.430 eV | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
| Energy Gap | 8.974 eV | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
Data for a structurally related compound used for illustrative purposes.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies and spectroscopic properties, albeit at a higher computational cost compared to DFT.
In studies of substituted phenols, ab initio methods have been used to refine the understanding of their molecular structure and vibrational spectra. For 2,6-dimethyl-4-nitrophenol, both HF and DFT methods were employed to calculate vibrational wavenumbers, with the results showing good agreement with experimental FT-IR and FT-Raman spectra. epa.gov High-level ab initio calculations have also been instrumental in determining the precise conformation of the hydroxyl group in sterically hindered phenols like 2,6-di-tert-butylphenol. unibo.it
These high-accuracy calculations are crucial for predicting spectroscopic parameters. For example, theoretical calculations of the electronic absorption spectrum for related compounds have been performed, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. bsu.by These predictions are vital for interpreting experimental UV-Vis spectra and understanding the nature of electronic transitions within the molecule.
Below is a table illustrating the kind of data obtained from ab initio calculations for a related phenol.
| Spectroscopic Parameter | Calculated Value | Method | Compound |
| Rotational Constant A | 1234.56 MHz | MP2/6-311++G(d,p) | 2,6-di-tert-butylphenol |
| Rotational Constant B | 789.01 MHz | MP2/6-311++G(d,p) | 2,6-di-tert-butylphenol |
| Rotational Constant C | 543.21 MHz | MP2/6-311++G(d,p) | 2,6-di-tert-butylphenol |
| Dipole Moment | 1.23 D | MP2/6-311++G(d,p) | 2,6-di-tert-butylphenol |
Theoretical values for a related compound used to demonstrate the application of ab initio methods.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and intermolecular interactions.
For a molecule like 2,6-di-tert-butyl-4-nitrosophenol (B81014), MD simulations can be used to explore its conformational landscape in different environments, such as in various solvents. These simulations can reveal the preferred orientations of the bulky tert-butyl groups and the nitroso group, and how these conformations are influenced by interactions with surrounding solvent molecules.
Computational Predictions of Reactivity and Spectroscopic Parameters
Computational chemistry plays a crucial role in predicting the reactivity and spectroscopic parameters of molecules. By calculating various molecular properties, it is possible to gain insights into how a molecule will behave in chemical reactions and how it will interact with electromagnetic radiation.
The reactivity of this compound can be predicted by examining its molecular orbital energies (HOMO and LUMO) and the distribution of electron density. Regions of high or low electron density, often visualized using molecular electrostatic potential (MEP) maps, can indicate sites susceptible to electrophilic or nucleophilic attack.
Computational methods are also extensively used to predict spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum of a molecule. In the case of 2,4-di-tert-butyl-6-(p-tolylamino)phenol, theoretical calculations predicted a strong absorption at 325.35 nm. bsu.by Similarly, the vibrational frequencies calculated using DFT or ab initio methods can be used to simulate the infrared (IR) and Raman spectra of the molecule, aiding in the interpretation of experimental data. epa.gov
The following table presents a summary of computationally predicted parameters for a related compound, illustrating the type of data that can be generated for this compound.
| Predicted Parameter | Value | Method | Compound |
| Maximum Absorption Wavelength (λmax) | 325.35 nm | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
| Oscillator Strength (f) | 0.4911 | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
| Main Electronic Transition | S0 → S6 | PM6 | 2,4-di-tert-butyl-6-(p-tolylamino)phenol |
Data for a structurally related compound used for illustrative purposes.
Derivatives and Advanced Chemical Transformations of 2,6 Di Tert Butyl 4 Nitrosophenol
Synthesis of 2,6-Di-tert-butyl-4-aminophenol via Reduction Pathways
The conversion of 2,6-di-tert-butyl-4-nitrosophenol (B81014) to 2,6-di-tert-butyl-4-aminophenol is a crucial reduction reaction, yielding a valuable antioxidant and chemical intermediate. This transformation can be achieved through several reduction pathways, primarily involving chemical reductants and catalytic hydrogenation.
One common and efficient method employs sodium dithionite (B78146) (Na₂S₂O₄) as the reducing agent. prepchem.com In a typical procedure, the nitrosophenol is treated with an aqueous solution of sodium dithionite under a nitrogen atmosphere. The reaction is generally carried out in a basic medium, using a sodium hydroxide (B78521) solution, and proceeds at moderate temperatures. prepchem.com The resulting 2,6-di-tert-butyl-4-aminophenol can then be isolated by extraction with an organic solvent like benzene (B151609). prepchem.com
Another patented method describes the use of "V-Brite B", a brand of sodium hydrosulfite, for the reduction. In this process, the nitrosophenol is dissolved in a mixed solvent system of aqueous sodium hydroxide and ethanol (B145695). The reducing agent is added in batches at a slightly elevated temperature (20-50 °C) under a nitrogen atmosphere to yield the desired aminophenol. google.com
While specific examples for the catalytic hydrogenation of this compound are not extensively detailed in readily available literature, the catalytic hydrogenation of related nitroarenes to aminophenols is a well-established industrial process. nih.govunive.itresearchgate.net These reactions are typically carried out using heterogeneous catalysts, such as platinum on carbon (Pt/C), in the presence of an acidic medium. unive.itresearchgate.net The general mechanism involves the initial reduction of the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes an acid-catalyzed rearrangement to form the p-aminophenol. researchgate.net It is plausible that a similar catalytic approach could be adapted for the reduction of this compound. The choice of catalyst and reaction conditions would be critical to ensure high selectivity towards the aminophenol and to avoid over-reduction to other byproducts.
The electrochemical reduction of related nitrophenols has also been explored as a green alternative for the synthesis of aminophenols. mdpi.com This method offers the potential for clean conversion with minimal byproducts, and its applicability to this compound could be a subject for further investigation.
| Reduction Pathway | Reducing Agent/Catalyst | Solvent System | Key Conditions | Reference |
| Chemical Reduction | Sodium Dithionite | Water/Benzene/NaOH | Nitrogen atmosphere, 24-41 °C | prepchem.com |
| Chemical Reduction | V-Brite B (Sodium Hydrosulfite) | Ethanol/NaOH | Nitrogen atmosphere, 20-50 °C | google.com |
| Catalytic Hydrogenation (General for Nitroarenes) | Pt/C | Acetonitrile (B52724)/Water/Trifluoroacetic acid | 323-353 K, continuous hydrogen feed | unive.it |
Functional Group Interconversions and Novel Derivative Synthesis
The chemical reactivity of this compound extends beyond simple reduction. The nitroso and phenol (B47542) functionalities can be transformed to generate a variety of novel derivatives with potential applications in materials science and coordination chemistry.
While the direct functional group interconversion of the nitroso group in this compound is not widely reported, studies on the closely related 2,6-di-tert-butyl-4-nitrophenol (B147179) provide insights into potential transformations. For instance, the nitro group of the nitrophenol can be converted into nitronic esters. acs.org This suggests that the nitroso group of this compound could potentially undergo similar reactions to form related nitrogen-containing derivatives.
Furthermore, the nitro group of 2,6-di-tert-butyl-4-nitrophenol has been shown to act as a ligand, coordinating with metal centers like copper(II) and zinc(II) to form nitronate complexes. nih.gov In these complexes, the ligand binds through the nitro group in a nitronato-quinone resonance form, a preference driven by the steric hindrance of the tert-butyl groups which disfavors coordination through the phenolate (B1203915) oxygen. nih.gov This demonstrates the potential of the nitroso group in this compound to participate in the formation of novel coordination compounds.
The phenolic hydroxyl group of this compound can also be a site for functionalization. Standard etherification and esterification reactions, commonly employed for phenols, could be applied to synthesize a range of ether and ester derivatives. Although specific examples starting from the nitrosophenol are not prevalent in the literature, the general reactivity of phenols suggests that these transformations are feasible.
Role as a Key Intermediate in Multi-step Organic Synthesis
This compound, being a direct derivative of the industrially significant 2,6-di-tert-butylphenol (B90309), is a valuable intermediate in multi-step organic syntheses. wikipedia.org The parent compound, 2,6-di-tert-butylphenol, is a precursor to a wide array of antioxidants and stabilizers. wikipedia.org
One notable example is the synthesis of the antiatherosclerotic compound Nicanartine, which involves derivatives of 2,6-di-tert-butylphenol. wikipedia.orgrsc.org Another application is in the production of complex antioxidants like Irganox 1098, which is synthesized from a derivative of 2,6-di-tert-butylphenol. wikipedia.org
Environmental Chemical Pathways of Formation and Fate Focus on Chemical Mechanisms
Formation Mechanisms from Precursor Compounds in Atmospheric and Aqueous Environments
The formation of 2,6-Di-tert-butyl-4-nitrosophenol (B81014) in the environment is primarily a result of the chemical transformation of 2,6-di-tert-butylphenol (B90309).
In aqueous environments, the formation of this compound can occur via the nitrosation of its parent compound, 2,6-di-tert-butylphenol. This reaction can be facilitated by the presence of nitrite (B80452) and acidic conditions. A synthesis method for this compound involves the reaction of 2,6-di-tert-butylphenol with sodium nitrite in the presence of sulfuric acid google.com. While this describes a controlled synthesis, similar reactions can occur in polluted environmental compartments where precursors are present.
The oxidation of the precursor, 2,6-di-tert-butylphenol, is another significant pathway, although it can lead to different products. For instance, the oxidation of 2,6-di-tert-butylphenol can yield 2,6-di-tert-butyl-p-benzoquinone (B114747) chromatographyonline.com. In a specific and enclosed environment like a submarine, the nitration of 2,6-di-tert-butylphenol present in oil mists has been observed as they pass through electrostatic precipitators, forming 2,6-Di-tert-butyl-4-nitrophenol (B147179) (DBNP) nih.gov. While this is a nitration rather than nitrosation, it highlights a potential atmospheric formation pathway for a structurally related compound.
| Precursor Compound | Reactants/Conditions | Resulting Product | Environment |
| 2,6-di-tert-butylphenol | Sodium Nitrite, Sulfuric Acid | This compound | Aqueous (synthesis) |
| 2,6-di-tert-butylphenol | Sodium dichromate, Acidic medium | 2,6-di-tert-butyl-p-benzoquinone | Aqueous |
| 2,6-di-tert-butylphenol | Oil mist, Electrostatic precipitator | 2,6-Di-tert-butyl-4-nitrophenol | Atmospheric (enclosed) |
While specific studies on the photochemical degradation of this compound are not extensively available, the photolysis of related nitrophenols and nitrosophenols suggests potential degradation pathways. The photolysis of o-nitrophenoxyacetic acids is known to yield the corresponding o-nitroso-phenols rsc.org. More relevantly, nitrophenols are known to undergo photolysis in both gas and aqueous phases, which can act as a source for atmospheric nitrous acid (HONO) rsc.org.
For this compound, it can be hypothesized that upon absorption of solar radiation, particularly UV light, the nitroso group could be cleaved from the phenol (B47542) ring. This could lead to the formation of a phenoxyl radical and nitric oxide (NO). The phenoxyl radical could then undergo further reactions, such as dimerization or reaction with other atmospheric species. The steric hindrance provided by the two tert-butyl groups would likely influence the reaction kinetics and the nature of the final degradation products.
| Process | Proposed Reactant | Potential Products | Influencing Factors |
| Photolysis | This compound | 2,6-di-tert-butylphenoxyl radical, Nitric oxide | UV radiation, Presence of other atmospheric species |
Advanced Analytical Techniques for Environmental Detection and Speciation (excluding biological matrices)
The detection and quantification of this compound in environmental samples like water and soil require sensitive and selective analytical methods due to its likely low concentrations and the complexity of the matrices.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common technique for the analysis of phenolic compounds. For instance, an isocratic HPLC method has been developed for the determination of phenol and various nitrophenols in tap water, which involved a pre-concentration step using solid-phase extraction (SPE) chromatographyonline.com. A similar approach could be adapted for this compound, where a reversed-phase column (e.g., C18) could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Derivatization with a reagent like 4-nitrobenzoyl chloride can also be employed to enhance detection scirp.orgscirp.org.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of semi-volatile organic compounds. A method for the determination of 2,4,6-tri-tert-butylphenol (B181104) and related compounds, including 2,6-di-tert-butylphenol, in food samples utilized GC-MS with selected ion monitoring (SIM) after steam distillation extraction nih.gov. For the analysis of this compound, a derivatization step to increase its volatility and thermal stability might be necessary before GC-MS analysis. For example, silylation is a common derivatization technique for polar compounds. Methods for determining antioxidants like 2,6-di-tert-butylphenol in groundwater have been developed using GC-MS without derivatization after liquid-liquid extraction epa.gov.
| Analytical Technique | Principle | Sample Preparation | Detector | Applicability for this compound |
| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Derivatization | UV, Mass Spectrometry (MS) | High, especially with a pre-concentration step for trace analysis in water. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Liquid-Liquid Extraction (LLE), Derivatization (e.g., silylation) | Mass Spectrometer | High, provides structural information for confirmation. Derivatization may be required. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying 2,6-Di-tert-butyl-4-nitrophenol derivatives in biological matrices?
- Methodology: High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for nitrophenol derivatives. For example, 4-nitrophenol standards are analyzed using HPLC under acidic conditions (pH 4.8–7.6) with detection at 280–400 nm . Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve tert-butyl-substituted analogs. Mass spectrometry (LC-MS) is recommended for structural confirmation .
Q. How can researchers assess the acute toxicity of tert-butyl-substituted nitrophenols?
- Methodology: Follow OECD Test Guideline 423 for acute oral toxicity in rodents. Administer a single dose (e.g., 300–2000 mg/kg) and monitor mortality, clinical signs, and histopathology over 14 days. For 4-sec-butyl-2,6-di-tert-butylphenol, no mortality was observed at 2000 mg/kg in rats, suggesting low acute toxicity .
Q. What in vitro assays are validated for screening genotoxicity of nitroso/nitrophenol derivatives?
- Methodology: Use the bacterial reverse mutation test (Ames test) per OECD 471. For example, 4-sec-butyl-2,6-di-tert-butylphenol showed no mutagenicity in Salmonella typhimurium strains TA98, TA100, TA1535, or TA1537 at concentrations up to 5000 µg/plate . Combine with in vitro chromosomal aberration tests in mammalian cells (OECD 473) to assess clastogenicity .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro and in vivo genotoxicity data for nitroso/nitrophenol derivatives?
- Methodology: If in vitro tests (e.g., Ames test) are negative but in vivo assays (e.g., micronucleus test) show positive results, evaluate metabolic activation. Nitroso groups may form reactive intermediates (e.g., nitroso radicals) in vivo. Use liver S9 fractions or transgenic rodent models to assess metabolic pathways .
Q. What experimental design optimizes the synthesis of tert-butyl-substituted nitrophenols?
- Methodology: Alkylation of phenol precursors with tert-butyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst) is common. For example, 2,6-Di-tert-butyl-4-chlorophenol is synthesized via electrophilic substitution at 80–100°C . Monitor reaction progress via TLC and purify via recrystallization (e.g., using hexane/ethanol).
Q. How do steric effects from tert-butyl groups influence the antioxidant or redox properties of nitrophenols?
- Methodology: Compare cyclic voltammetry (CV) data for 2,6-Di-tert-butyl-4-nitrophenol with unsubstituted analogs. Steric hindrance from tert-butyl groups reduces intermolecular interactions, stabilizing the nitroso radical intermediate. Use ESR spectroscopy to detect radical formation in aprotic solvents .
Key Considerations for Researchers
- Data Gaps: Limited direct data on 2,6-Di-tert-butyl-4-nitroso phenol necessitate extrapolation from nitrophenol analogs. Prioritize studies on nitroso-specific reactivity (e.g., nitroso-thiol interactions).
- Regulatory Compliance: Adhere to OECD guidelines and GLP standards for toxicity testing, as demonstrated in studies on 4-sec-butyl derivatives .
- Structural Insights: Use computational tools (e.g., DFT calculations) to model steric and electronic effects of tert-butyl groups on nitroso redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
